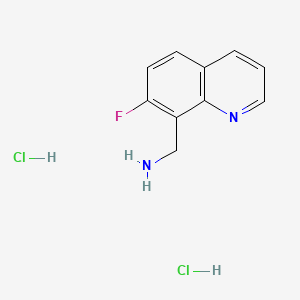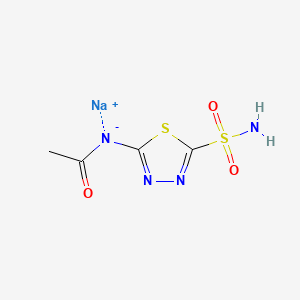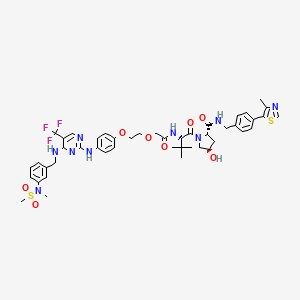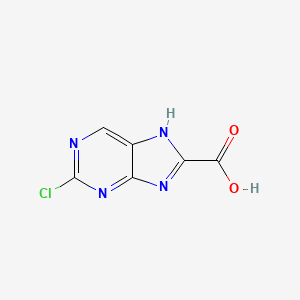
Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans is a synthetic organic compound that belongs to the class of cyclobutylamines. This compound is characterized by the presence of a cyclobutane ring substituted with a 4-methylphenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable diene.
Introduction of the 4-Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the cyclobutane ring is alkylated with a 4-methylphenyl group using a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves treating the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of alkylamines.
Substitution: Formation of substituted cyclobutyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans involves its interaction with specific molecular targets. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways would depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Cyclobutylamine: A simpler analog without the 4-methylphenyl group.
Phenylcyclobutylamine: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Cyclobutylmethylamine: Contains a methyl group instead of the 4-methylphenyl group.
Uniqueness
Rac-(1r,3r)-3-(4-methylphenyl)cyclobutan-1-aminehydrochloride,trans is unique due to the presence of both the cyclobutane ring and the 4-methylphenyl group, which may confer specific chemical and biological properties not found in simpler analogs.
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-2-4-9(5-3-8)10-6-11(12)7-10;/h2-5,10-11H,6-7,12H2,1H3;1H |
InChI 键 |
GHAODOWOZHMKEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CC(C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


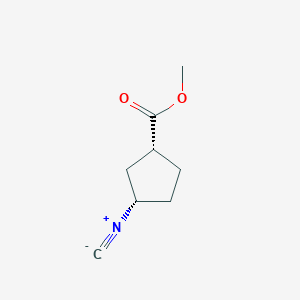
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)
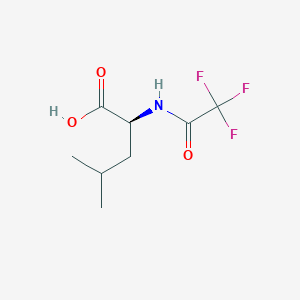
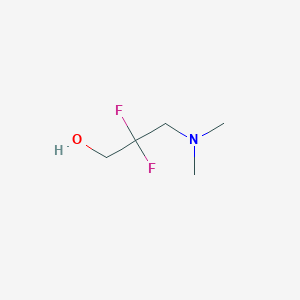
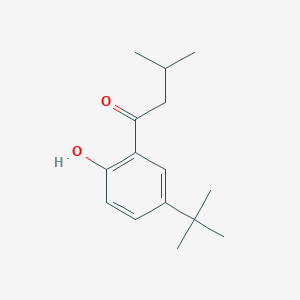
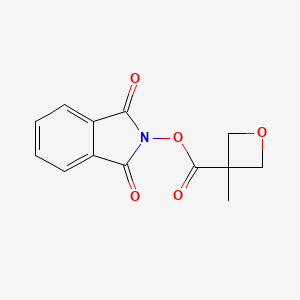
![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
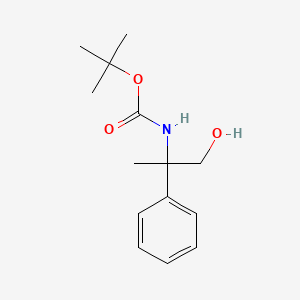
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
